AKN-028 acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
acetic acid;3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine |
InChI |
InChI=1S/C17H14N6.C2H4O2/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11;1-2(3)4/h1-10,20H,(H2,18,21)(H,22,23);1H3,(H,3,4) |
InChI Key |
KMFGKUDUSUBTMI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AKN-028 Acetate: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKN-028 is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical antileukemic activity, particularly in acute myeloid leukemia (AML).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of AKN-028 acetate, focusing on its molecular targets, downstream signaling effects, and the experimental evidence that substantiates these findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Core Mechanism of Action: Potent FLT3 Inhibition
AKN-028 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently overexpressed or mutated in AML.[1][4] The primary mechanism of action of AKN-028 involves the direct inhibition of FLT3 autophosphorylation.[1][4][5][6] This inhibition occurs in a dose-dependent manner and has been observed against both wild-type and mutated forms of FLT3.[7]
The activation of FLT3 is crucial for the proliferation and survival of hematopoietic stem and progenitor cells.[4] In AML, constitutive activation of FLT3, often due to internal tandem duplication (ITD) mutations, leads to uncontrolled cell growth.[4] By blocking the kinase activity of FLT3, AKN-028 effectively disrupts these oncogenic signals.
Kinase Inhibitory Profile
Beyond its potent activity against FLT3, AKN-028 has been shown to inhibit other kinases, although with lower potency. This broader kinase inhibitory profile may contribute to its overall anti-leukemic effects.
| Target Kinase | IC50 Value |
| FLT3 | 6 nM[5][6] |
| CLK1 | 140 nM[6] |
| RPS6KA | 220 nM[6] |
| FGFR2 | 120 nM[6] |
| VEGFR2 | 520 nM[6] |
| KIT | Inhibition of autophosphorylation demonstrated[1][3][6] |
Downstream Signaling Pathways and Cellular Effects
The inhibition of FLT3 by AKN-028 leads to the modulation of several downstream signaling pathways that are critical for AML cell survival and proliferation. These include the AKT, STAT, and MAP-kinase pathways.[1][4]
Signaling Pathway Diagram
Caption: AKN-028 inhibits FLT3 signaling, leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
A key consequence of FLT3 inhibition by AKN-028 is the induction of apoptosis in AML cells.[1][5] This programmed cell death is mediated through the activation of caspase-3, a critical executioner caspase.[1][4][5][6]
Cell Cycle Arrest
In addition to apoptosis, AKN-028 has been shown to induce a dose-dependent G0/G1 arrest in the AML cell line MV4-11.[8] This indicates that AKN-028 can halt the proliferation of cancer cells by preventing them from entering the DNA synthesis phase of the cell cycle.
In Vitro and In Vivo Efficacy
The anti-leukemic activity of AKN-028 has been demonstrated in a variety of preclinical models, including AML cell lines, primary patient samples, and in vivo xenograft models.
Cytotoxic Activity in AML Cell Lines
AKN-028 exhibits potent cytotoxic activity against a panel of AML cell lines, with particularly high efficacy in those with FLT3 mutations.
| Cell Line | IC50 Value |
| MV4-11 | <50 nM[5][6] |
| MOLM-13 | <50 nM[5][6] |
| Other AML cell lines (3) | 0.5 - 6 µM[5][6] |
| Primary AML Samples (mean) | 1 µM[1][3] |
In Vivo Antitumor Activity
In a mouse xenograft model using MV4-11 cells, AKN-028 demonstrated a significant anti-leukemic effect.[1] Administration of AKN-028 inhibited tumor growth without causing major toxicity to the animals.[1][6]
| Animal Model | Dosage | Administration | Result |
| Male C57 black mice with MV4-11 xenografts | 15 mg/kg | Subcutaneous injection, twice daily for 6 days | Inhibited tumor growth and did not affect body weight.[5][6] |
Synergy with Standard Chemotherapy
Combination studies have revealed a sequence-dependent synergistic effect between AKN-028 and standard AML chemotherapy agents, cytarabine (B982) and daunorubicin.[1][3] The greatest synergistic activity was observed when the chemotherapy was administered simultaneously with or 24 hours before AKN-028.[1][3]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of AKN-028.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of AKN-028 against FLT3 and other kinases.
Methodology: The inhibitory effect on the FLT3 enzyme was evaluated using an immobilized metal ion affinity-based fluorescence polarization (IMAP) technique.[1] The grade of remaining kinase activity was determined after a 60-minute incubation with AKN-028.[1]
Workflow Diagram:
Caption: Workflow for the kinase inhibition assay using IMAP technology.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the effect of AKN-028 on the autophosphorylation of FLT3 and KIT.
Methodology: Mouse embryonal fibroblasts overexpressing FLT3 (wild-type, ITD, or TKD) or human megakaryoblastic leukemia M07 cells overexpressing KIT were treated with AKN-028 (0.1 nM - 100 µM) for 15 hours.[5][6] Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total FLT3 or KIT.
Workflow Diagram:
Caption: Workflow for Western blot analysis of protein phosphorylation.
Apoptosis Assay
Objective: To determine if AKN-028 induces apoptosis and to quantify the activation of caspase-3.
Methodology: MV4-11 cells were seeded in 96-well plates and treated with 10 µM AKN-028.[1] A substrate for active caspase-3 (DEVD-NucView 488) was added to the wells.[1] The number of fluorescent cells (indicating active caspase-3) was then quantified.
Workflow Diagram:
Caption: Workflow for the caspase-3 mediated apoptosis assay.
Cell Cytotoxicity Assay
Objective: To determine the cytotoxic effect of AKN-028 on various cell lines.
Methodology: The fluorometric microculture cytotoxicity assay (FMCA) was used.[1] Tumor cell lines were incubated with 10 µM AKN-028 for 72 hours.[5][6] Cell viability was assessed by measuring the fluorescence generated from the hydrolysis of fluorescein (B123965) diacetate (FDA) by viable cells.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PP2A-activating drugs enhance FLT3 inhibitor efficacy through AKT inhibition-dependent GSK-3β-mediated c-Myc and Pim-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
AKN-028 Acetate: A Technical Guide to a Potent FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AKN-028 acetate (B1210297), a potent, orally bioavailable tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3). This document consolidates key preclinical data, experimental methodologies, and the clinical development trajectory of AKN-028, offering valuable insights for professionals in oncology and drug development.
Core Mechanism of Action: FLT3 Inhibition
AKN-028 is a novel TKI that demonstrates potent inhibitory activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] It also exhibits inhibitory effects on the stem cell factor receptor (KIT).[2] AKN-028 binds to and inhibits both wild-type and mutated forms of FLT3, which can lead to the inhibition of tumor cell proliferation in cancers that overexpress these kinases.[2][3] The primary mechanism of action involves the dose-dependent inhibition of FLT3 autophosphorylation.[1][4] This disruption of the FLT3 signaling cascade ultimately triggers apoptosis in AML cells, mediated at least in part by the activation of caspase 3.[1][2]
Signaling Pathway
The following diagram illustrates the canonical FLT3 signaling pathway and the inhibitory action of AKN-028.
Quantitative Data Summary
AKN-028 has been evaluated for its inhibitory and cytotoxic activity across various cell lines and primary patient samples. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of AKN-028
| Target | Assay Type | IC50 Value | Reference |
| FLT3 | Enzyme Inhibition | 6 nM | [1][2] |
| KIT | Autophosphorylation Inhibition | Not specified | [2] |
| FLT3-wt | Autophosphorylation Inhibition | ~10 nM | [2] |
| FLT3-ITD | Autophosphorylation Inhibition | ~1 nM | [2] |
| FLT3-TKD | Autophosphorylation Inhibition | ~10 nM | [2] |
Table 2: In Vitro Cytotoxic Activity of AKN-028
| Cell Line/Sample Type | FLT3 Status | Assay Type | IC50 Value | Reference |
| MV4-11 (AML) | FLT3-ITD | Cytotoxicity | <50 nM | |
| MOLM-13 (AML) | FLT3-ITD | Cytotoxicity | <50 nM | |
| Other AML cell lines (3) | Not specified | Cytotoxicity | 0.5 - 6 µM | |
| Primary AML Samples (n=15) | Mixed | Cytotoxicity | Mean: 1 µM | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of AKN-028.
Kinase Inhibition and Autophosphorylation Assays
Objective: To determine the inhibitory effect of AKN-028 on FLT3 and KIT kinase activity and autophosphorylation.
-
Enzyme Inhibition Assay (FLT3): The inhibitory effect on the FLT3 enzyme was assessed using an immobilized metal ion affinity-based fluorescence polarization technique (IMAP).[4] This assay measures the binding of a fluorescently labeled phosphopeptide to the IMAP beads, which is dependent on the kinase activity.
-
Cell-Based Autophosphorylation Assay (FLT3 and KIT):
-
Cell Lines: Mouse embryonal fibroblasts transfected to overexpress FLT3 wild-type (FLT3-wt), D835Y point-mutated FLT3 (FLT3-TKD), or FLT3 with internal tandem duplication (FLT3-ITD) were used.[1] For KIT inhibition, the human megakaryoblastic leukemia cell line M07, which overexpresses KIT, was utilized.[4]
-
Treatment: Cells were exposed to varying concentrations of AKN-028 for a specified period (e.g., 15 hours).[4]
-
Analysis: Inhibition of FLT3 and KIT autophosphorylation was quantified using a phospho-specific ELISA and confirmed by Western blot analysis.[4]
-
Cytotoxicity Assays
Objective: To determine the cytotoxic effect of AKN-028 on various cancer cell lines and primary AML patient cells.
-
Cell Plating: A panel of 17 cell lines, including five AML cell lines, were seeded in 96-well plates.[4] Primary leukemic cells were isolated from AML patients.[1]
-
Drug Exposure: Cells were treated with a range of AKN-028 concentrations for 72 hours.[4]
-
Viability Assessment: Cell viability was measured using a fluorometric microplate assay that quantifies resorufin, a product of viable cell metabolism.
-
Data Analysis: The concentration of AKN-028 that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.
Apoptosis Assay
Objective: To determine if the cytotoxic effect of AKN-028 is mediated by the induction of apoptosis.
-
Cell Culture: MV4-11 AML cells were seeded into 96-well optical plates.[4]
-
Treatment: Cells were treated with AKN-028 (e.g., 10 µM).[4] Etoposide was used as a positive control, and a caspase-3 inhibitor was used as a negative control.[4]
-
Caspase-3 Activation: A substrate that fluoresces upon cleavage by active caspase-3 (e.g., DEVD-NucView 488) was added to the wells.[4]
-
Imaging and Quantification: The increase in fluorescent cells (indicating apoptosis) was monitored over time using live-cell imaging.
In Vivo Efficacy
In murine xenograft models using MV4-11 cells and primary AML cells, AKN-028 demonstrated high oral bioavailability and a significant anti-leukemic effect.[1] Treatment with AKN-028 at 15 mg/kg via subcutaneous injection twice daily resulted in inhibited tumor growth without causing major toxicity in the animals.[1]
Clinical Development and Status
An international, multi-center Phase I/II clinical trial (NCT01573247) was initiated in January 2012 to evaluate the safety, tolerability, and efficacy of AKN-028 in patients with AML.[1][5] However, the study was terminated. The termination was due to two patients experiencing serious liver events related to AKN-028, leading to a negative risk-benefit assessment.[5]
Resistance Mechanisms to FLT3 Inhibitors
While specific resistance mechanisms to AKN-028 have not been extensively studied due to its early termination, resistance to FLT3 inhibitors in AML is a known clinical challenge. Mechanisms can be broadly categorized as:
-
On-target resistance: Secondary mutations in the FLT3 kinase domain can prevent drug binding.
-
Off-target (extrinsic) resistance: Activation of bypass signaling pathways can circumvent the FLT3 blockade. This often involves upregulation of other tyrosine kinases or signaling molecules that promote cell survival and proliferation, such as through the PI3K/AKT/mTOR or RAS/MAPK/ERK pathways.[6][7] The bone marrow microenvironment can also contribute to resistance by secreting growth factors that activate these alternative pathways.[7]
Conclusion
AKN-028 acetate is a potent TKI with strong preclinical activity against FLT3-mutated AML. It effectively inhibits FLT3 autophosphorylation, induces apoptosis, and demonstrates in vivo anti-leukemic effects. Despite this promising preclinical profile, its clinical development was halted due to safety concerns, specifically hepatotoxicity. The data and methodologies presented in this guide offer valuable insights into the evaluation of novel TKIs and highlight the critical importance of translating preclinical efficacy into a safe clinical profile. The journey of AKN-028 underscores the complexities of drug development and provides a case study for researchers and professionals in the field.
References
- 1. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLT3/KIT Kinase Inhibitor AKN-028 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 4. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the AKN-028 Acetate-Mediated Apoptosis Induction Pathway
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
AKN-028 is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) demonstrating significant preclinical antileukemic activity, particularly in the context of Acute Myeloid Leukemia (AML).[1][2] Its primary mechanism of action revolves around the potent inhibition of FMS-like receptor tyrosine kinase 3 (FLT3), a protein frequently overexpressed or mutated in AML and crucial for leukemic cell survival and proliferation.[3] This technical guide provides a detailed overview of the molecular pathways through which AKN-028 induces apoptosis, its effects on the cell cycle, and the experimental methodologies used to characterize its function.
Core Mechanism: FLT3 Inhibition and Caspase Activation
The fundamental mechanism of AKN-028 is the targeted inhibition of the FLT3 receptor tyrosine kinase.[3] In normal hematopoiesis, FLT3 signaling is vital for the development of stem and progenitor cells.[3] However, in many AML cases, activating mutations or overexpression of FLT3 leads to ligand-independent, constitutive signaling, promoting uncontrolled cell proliferation and survival through downstream pathways such as Akt, STAT, and MAP kinase.[3][4]
AKN-028 directly counteracts this by binding to FLT3, preventing its autophosphorylation in a dose-dependent manner.[2][3] This blockade of upstream signaling abrogates the pro-survival and proliferative signals, ultimately leading to the activation of the intrinsic apoptotic cascade. The pivotal executioner in this process is caspase-3 , and its activation is a hallmark of AKN-028-induced cell death.[3][5][6]
Quantitative Efficacy Data
AKN-028 has been quantitatively assessed across various assays to determine its potency and cytotoxic effects. The data highlights its high affinity for FLT3 and its effectiveness in AML models.
Table 1: Inhibitory Concentrations (IC50) of AKN-028
| Target / Assay | Cell Line / Condition | IC50 Value | Reference |
|---|---|---|---|
| FLT3 Enzyme Inhibition | In vitro kinase assay | 6 nM | [2][3][5] |
| Cytotoxicity | Primary AML Samples (mean) | 1 µM | [2][5][6] |
| Cytotoxicity | MV4-11 AML Cell Line | ~10 µM (effective concentration) | [3] |
| CLK1 Kinase Inhibition | In vitro kinase assay | 140 nM |[7] |
In addition to its primary target FLT3, AKN-028 also demonstrates inhibitory activity against other kinases, which may contribute to its overall antileukemic effect.
Table 2: Additional Kinase Targets of AKN-028
| Kinase Target | Biological Relevance | Reference |
|---|---|---|
| KIT | Receptor tyrosine kinase often co-expressed in AML | [1][2] |
| RPS6K (Ribosomal S6 Kinase) | Involved in cell growth and proliferation | [7] |
| FGFR2 (Fibroblast Growth Factor Receptor 2) | Involved in cell proliferation and differentiation | [7] |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Key mediator of angiogenesis |[7] |
Detailed Signaling and Cellular Effects
Apoptosis Induction Pathway
The induction of apoptosis by AKN-028 is a multi-step process initiated by the cessation of FLT3-mediated survival signaling. By inhibiting FLT3 autophosphorylation, AKN-028 effectively shuts down the downstream pro-survival pathways that are constitutively active in FLT3-mutated AML cells. This disruption of the survival signal balance is interpreted by the cell as a death signal, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway. This culminates in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.
Cell Cycle Regulation
Beyond direct apoptosis induction, AKN-028 also exerts control over the cell cycle. Studies have shown that treatment with AKN-028 induces a dose-dependent G0/G1 phase arrest in the MV4-11 AML cell line.[7][8] This cell cycle blockade is strongly associated with the downregulation of genes linked to the proto-oncogene c-Myc .[7][8] As c-Myc is a critical regulator of cell cycle progression and proliferation, its suppression by AKN-028 is a key component of the drug's anti-leukemic activity, preventing cells from entering the synthesis (S) phase and effectively halting proliferation.
Key Experimental Protocols
Protocol: Kinetic Caspase-3 Apoptosis Assay
This method provides real-time measurement of apoptosis induction in cell cultures.[9]
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density.
-
Reagent Addition: Add the CellPlayer Caspase-3/7 Reagent to the culture medium. This reagent is a substrate for activated caspase-3 and becomes fluorescent upon cleavage.
-
Drug Treatment: Add varying concentrations of AKN-028, a positive control (e.g., etoposide), and a vehicle control (e.g., DMSO) to designated wells.
-
Live-Cell Imaging: Place the 96-well plate into a live-cell analysis system (e.g., IncuCyte ZOOM).
-
Data Acquisition: Capture phase-contrast and green fluorescent images from at least four separate regions per well every 2 hours for the duration of the experiment (e.g., 72 hours).
-
Analysis: Quantify the number of green fluorescent (caspase-3 positive) cells per image over time to determine the kinetics of apoptosis induction.
Protocol: In Vitro Cytotoxicity Assay (FMCA)
The Fluorometric Microculture Cytotoxicity Assay (FMCA) is used to assess the cytotoxic activity of a compound.[2]
-
Cell Preparation: Prepare a single-cell suspension of either AML cell lines or primary patient samples.
-
Drug Plating: Add serial dilutions of AKN-028 and control drugs to a 96-well plate.
-
Cell Seeding: Seed the cells into the drug-containing wells and control wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Fluorescein (B123965) Diacetate Addition: Add fluorescein diacetate (FDA) to all wells. FDA is hydrolyzed by esterases in viable cells to produce fluorescent fluorescein.
-
Fluorescence Reading: Measure the fluorescence in each well using a fluorometer. Blank values from empty wells are subtracted.
-
Analysis: Calculate the Survival Index (SI%) as the fluorescence in test wells as a percentage of control wells. Plot SI% against drug concentration to determine IC50 values.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following drug treatment.[8]
-
Cell Treatment: Culture AML cells (e.g., MV4-11) and treat with various concentrations of AKN-028 or a vehicle control for a specified time (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of each cell.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G0 (apoptotic), G0/G1, S, and G2/M phases.
Conclusion
AKN-028 is a potent FLT3 tyrosine kinase inhibitor that effectively induces cell death in AML models. Its mechanism is centered on the inhibition of FLT3 autophosphorylation, which disrupts critical pro-survival signaling pathways. This action leads to two significant antileukemic outcomes: the induction of apoptosis, executed by the activation of caspase-3, and the induction of a G0/G1 cell cycle arrest, mediated by the downregulation of c-Myc. The robust preclinical data, supported by detailed mechanistic and quantitative studies, establishes AKN-028 as a promising candidate for the targeted therapy of Acute Myeloid Leukemia.[2][6]
References
- 1. Facebook [cancer.gov]
- 2. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
AKN-028 Acetate: A Deep Dive into Downstream Signaling Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: AKN-028, a novel tyrosine kinase inhibitor (TKI), has demonstrated significant preclinical activity against acute myeloid leukemia (AML).[1] This technical guide provides a comprehensive overview of the downstream signaling effects of AKN-028 acetate (B1210297), focusing on its molecular mechanism of action, impact on key cellular pathways, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action: Dual Inhibition of FLT3 and KIT
AKN-028 is a potent, orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3) and stem cell factor receptor (KIT), two receptor tyrosine kinases frequently implicated in the pathogenesis of AML.[2][3] It binds to and inhibits both the wild-type and mutated forms of these receptors, leading to the suppression of their autophosphorylation and subsequent downstream signaling cascades.[1][3]
Quantitative Inhibition Data
The inhibitory activity of AKN-028 against various kinases has been quantified, highlighting its potency for FLT3.
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 6 | [2][4] |
| CLK1 | 140 | [4] |
| RPS6KA | 220 | [4] |
| VEGFR2 | 520 | [4] |
| FGFR2 | 120 | [4] |
Downstream Signaling Pathways Modulated by AKN-028
The inhibition of FLT3 and KIT by AKN-028 triggers a cascade of effects on several critical downstream signaling pathways that regulate cell survival, proliferation, and differentiation.
Inhibition of FLT3/KIT Signaling Axis
The primary effect of AKN-028 is the dose-dependent inhibition of FLT3 and KIT autophosphorylation.[1][5] This abrogation of receptor activation is the initiating event for all subsequent downstream effects. FLT3 signaling is crucial for the normal development of hematopoietic stem cells, and its aberrant activation, often through mutations, is a common driver in AML.[5] FLT3 promotes cell survival and proliferation through its interaction with multiple downstream targets, including the AKT, STAT, and MAP kinase pathways.[5]
Induction of Apoptosis via Caspase Activation
AKN-028 is a potent inducer of apoptosis in AML cells.[1][2] This programmed cell death is mediated through the activation of caspase-3, a key executioner caspase.[1][2][5] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest at G0/G1 Phase
Treatment of AML cells with AKN-028 leads to a dose-dependent cell cycle arrest in the G0/G1 phase.[6][7] This prevents the cells from entering the S phase and replicating their DNA, thereby halting proliferation. This effect is consistent with the inhibition of signaling pathways that drive cell cycle progression.
Downregulation of c-Myc Associated Genes
A significant downstream effect of AKN-028 is the downregulation of genes associated with the proto-oncogene c-Myc.[6][7] c-Myc is a critical regulator of cell growth, proliferation, and metabolism, and its overexpression is a hallmark of many cancers, including AML. Gene set enrichment analysis has revealed that AKN-028 treatment leads to a significant reduction in the expression of c-Myc target genes.[7] The precise mechanism linking FLT3/KIT inhibition to c-Myc downregulation by AKN-028 is an area of active investigation, but it is likely mediated through the suppression of the PI3K/AKT and MAPK/ERK pathways, which are known to regulate c-Myc expression and stability.
Quantitative Cytotoxic Activity
AKN-028 exhibits potent cytotoxic activity against a range of AML cell lines, particularly those harboring FLT3 mutations.
| Cell Line | IC50 (µM) | Reference |
| MV4-11 | <0.05 | [4] |
| MOLM-13 | <0.05 | [4] |
| Other AML cell lines | 0.5 - 6 | [4] |
| Primary AML Samples (mean) | 1 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of AKN-028.
Western Blot Analysis for Phosphorylated Proteins (p-FLT3, p-KIT, p-STAT5, p-ERK)
This protocol is used to detect the phosphorylation status of key signaling proteins following AKN-028 treatment.
a. Cell Lysis:
-
Treat AML cells (e.g., MV4-11, MOLM-13) with varying concentrations of AKN-028 or vehicle control (DMSO) for the desired time.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-FLT3, p-KIT, p-STAT5 (e.g., Tyr694), or p-ERK (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after AKN-028 treatment.
-
Seed AML cells at an appropriate density and treat with various concentrations of AKN-028 or vehicle control for 24-72 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay
This colorimetric assay is used to quantify the activity of caspase-3, a key marker of apoptosis.
-
Treat cells with AKN-028 or a control substance to induce apoptosis.
-
Lyse the cells and collect the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates the caspase-3 activity.
Conclusion
AKN-028 acetate is a promising therapeutic agent for AML that exerts its anti-leukemic effects through the potent and specific inhibition of FLT3 and KIT tyrosine kinases. This primary action leads to a cascade of downstream effects, including the suppression of key pro-survival signaling pathways (AKT, STAT, MAPK), the induction of caspase-mediated apoptosis, cell cycle arrest at the G0/G1 phase, and the downregulation of c-Myc-regulated genes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of AKN-028 and other novel TKIs in the field of cancer drug development.
References
- 1. biogot.com [biogot.com]
- 2. caspase3 assay [assay-protocol.com]
- 3. researchgate.net [researchgate.net]
- 4. immunoway.com.cn [immunoway.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. Automated workflow for the cell cycle analysis of (non-)adherent cells using a machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated workflow for the cell cycle analysis of non-adherent and adherent cells using a machine learning approach [elifesciences.org]
AKN-028 Acetate: A Technical Overview for Targeted Cancer Therapy Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKN-028 acetate (B1210297) is a potent, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and KIT receptor tyrosine kinases.[1][2] Developed for the targeted treatment of Acute Myeloid Leukemia (AML), a hematological malignancy frequently characterized by mutations and overexpression of FLT3, AKN-028 demonstrated significant preclinical anti-leukemic activity.[1][3] This technical guide provides an in-depth overview of the core preclinical data, mechanism of action, and clinical development status of AKN-028 acetate, offering valuable insights for researchers and professionals in the field of targeted cancer therapy.
Core Mechanism of Action
AKN-028 exerts its anti-neoplastic effects by targeting key signaling pathways involved in the proliferation and survival of leukemic cells. The primary mechanism involves the inhibition of FLT3 and KIT, including both their wild-type and mutated forms.[1][2]
Inhibition of FLT3 and Downstream Signaling
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[4] In a significant portion of AML patients, activating mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor.[4] This aberrant signaling promotes uncontrolled cell proliferation and survival through the activation of several downstream pathways, including the AKT, STAT, and MAP kinase pathways.[4]
AKN-028 has been shown to be a potent inhibitor of FLT3, with a reported IC50 of 6 nM.[3] It effectively inhibits the autophosphorylation of FLT3 in a dose-dependent manner, thereby blocking the initiation of these downstream oncogenic signals.[3]
Induction of Apoptosis
A key consequence of FLT3 inhibition by AKN-028 is the induction of apoptosis in AML cells.[3] Preclinical studies have demonstrated that treatment with AKN-028 leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade, in the MV4-11 AML cell line.[3]
Quantitative Preclinical Efficacy
The anti-leukemic activity of AKN-028 has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key efficacy data.
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 6 | [3] |
In Vitro Cytotoxicity in AML Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MV4-11 | <0.05 | [3] |
| MOLM-13 | <0.05 | [3] |
| Other AML Cell Lines | 0.5 - 6 | [3] |
| Primary AML Samples (mean) | 1 | [1] |
In Vivo Antitumor Activity in an AML Xenograft Model
| Animal Model | Treatment | Outcome | Reference | |---|---|---| | Mice with MV4-11 xenografts | 15 mg/kg AKN-028, subcutaneous injection, twice daily | Inhibition of tumor growth |[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AKN-028 are outlined below.
FLT3 Autophosphorylation Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Mouse embryonal fibroblasts engineered to overexpress wild-type FLT3 (FLT3-wt), D835Y point-mutated FLT3 (FLT3-TKD), or FLT3 with an internal tandem duplication (FLT3-ITD), as well as the human megakaryoblastic leukemia M07 cell line overexpressing KIT, were utilized.[1] Cells were treated with varying concentrations of AKN-028.
-
Cell Lysis: Following treatment, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated forms of FLT3 and KIT, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was detected using a chemiluminescence-based method.
Cell Viability Assay
-
Cell Seeding: AML cell lines were seeded in 96-well plates.
-
Compound Addition: Cells were treated with a range of AKN-028 concentrations.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was determined using a fluorometric microculture cytotoxicity assay (FMCA).[1]
Caspase-3 Activation Assay
-
Cell Treatment: The MV4-11 AML cell line was treated with AKN-028.
-
Assay Principle: The assay measures the activity of caspase-3, which cleaves a specific substrate (e.g., Ac-DEVD-pNA) to produce a detectable colorimetric or fluorometric signal.[5][6][7][8][9]
-
Cell Lysis and Substrate Addition: After treatment, cells were lysed, and the caspase-3 substrate was added to the cell lysate.
-
Signal Detection: The signal, proportional to the caspase-3 activity, was measured using a microplate reader.
In Vivo AML Xenograft Model
-
Animal Model: An AML xenograft model was established using the MV4-11 cell line in mice.
-
Treatment Administration: AKN-028 was administered via subcutaneous injection at a dose of 15 mg/kg twice daily.[4]
-
Tumor Growth Monitoring: Tumor volume was measured regularly to assess the effect of the treatment.
-
Toxicity Assessment: The general health and body weight of the mice were monitored to evaluate any potential toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by AKN-028 and a typical experimental workflow for its evaluation.
Caption: AKN-028 inhibits FLT3 autophosphorylation, blocking downstream signaling.
Caption: AKN-028 induces apoptosis through caspase-3 activation.
Caption: Preclinical to clinical development workflow for AKN-028.
Clinical Development and Status
A Phase I/II, open-label, multi-center clinical trial of AKN-028 in patients with AML (NCT01573247) was initiated to evaluate its safety, tolerability, and efficacy.[1][10] The study was designed in two parts: a dose-escalation phase (Part 1) to determine the recommended Phase 2 dose, followed by an expansion phase (Part 2) to further assess safety and efficacy.[10]
However, the clinical trial was terminated.[10] The termination was due to the occurrence of serious liver-related adverse events in two patients, leading to a negative risk-benefit assessment.[10] No efficacy or detailed safety results from this study have been publicly posted.
Conclusion
This compound is a potent inhibitor of FLT3 and KIT that demonstrated significant preclinical anti-leukemic activity in AML models. Its mechanism of action, involving the inhibition of key oncogenic signaling pathways and the induction of apoptosis, provided a strong rationale for its clinical development. However, the emergence of serious liver toxicity during the Phase I/II clinical trial led to the discontinuation of its development. This outcome underscores the critical importance of thorough safety and toxicity assessments in the translation of promising preclinical candidates into viable cancer therapeutics. The preclinical data and the clinical experience with AKN-028 provide valuable lessons for the future development of targeted therapies in oncology.
References
- 1. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biogot.com [biogot.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. mpbio.com [mpbio.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Analysis of FLT3 Phosphorylation Inhibition by AKN-028 Acetate using Western Blot
For Research Use Only.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3, often resulting from mutations such as internal tandem duplications (ITD), is a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML).[2][3] AKN-028 is a potent and orally active tyrosine kinase inhibitor that targets FLT3.[4][5] It has been shown to induce a dose-dependent inhibition of FLT3 autophosphorylation, leading to apoptosis in AML cells.[1][4] This application note provides a detailed protocol for the analysis of FLT3 phosphorylation status in response to AKN-028 acetate (B1210297) treatment using western blot analysis.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample.[1] In this application, whole-cell lysates from AML cells treated with AKN-028 acetate are separated by size using gel electrophoresis. The proteins are then transferred to a membrane, which is subsequently probed with antibodies specific for the phosphorylated form of FLT3 (p-FLT3) and total FLT3. The amount of p-FLT3 is then normalized to the total FLT3 and a loading control to determine the extent of inhibition by AKN-028.
Data Presentation
The quantitative data from the western blot analysis can be summarized to clearly present the dose-dependent effect of this compound on FLT3 phosphorylation. The band intensities of phosphorylated FLT3 (p-FLT3) and total FLT3 are quantified using densitometry and normalized to a loading control (e.g., β-actin). The ratio of p-FLT3 to total FLT3 is then calculated to determine the relative phosphorylation level.
Table 1: Illustrative Quantitative Analysis of FLT3 Phosphorylation Inhibition by this compound
| AKN-028 (nM) | p-FLT3 Intensity (Normalized) | Total FLT3 Intensity (Normalized) | p-FLT3 / Total FLT3 Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 1 | 0.65 | 0.98 | 0.66 | 34% |
| 5 | 0.32 | 1.02 | 0.31 | 69% |
| 10 | 0.15 | 0.99 | 0.15 | 85% |
| 50 | 0.05 | 1.01 | 0.05 | 95% |
| 100 | 0.02 | 0.97 | 0.02 | 98% |
Note: The data presented in this table is for illustrative purposes and represents the expected outcome of a dose-response experiment. Actual results may vary.
Signaling Pathway and Experimental Workflow
Caption: FLT3 signaling pathway and the inhibitory action of AKN-028.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Activity of AKN-028 Acetate and Daunorubicin in Acute Myeloid Leukemia (AML) Cells
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard chemotherapy regimens, often including anthracyclines like daunorubicin (B1662515), can be effective but are associated with significant toxicity and the development of resistance. Targeted therapies, such as the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor AKN-028, offer a promising avenue for more effective and less toxic treatments.[1][2][3] Preclinical studies have demonstrated a synergistic cytotoxic effect when combining AKN-028 with conventional chemotherapeutic agents, including daunorubicin, in AML cell lines.[1][2]
These application notes provide a summary of the synergistic effects of AKN-028 acetate (B1210297) and daunorubicin in AML cells, along with detailed protocols for researchers to investigate this synergy in their own laboratories.
Mechanism of Action
AKN-028 Acetate: AKN-028 is a novel tyrosine kinase inhibitor that potently targets FLT3, a receptor tyrosine kinase frequently mutated in AML.[1][2] By inhibiting FLT3 autophosphorylation, AKN-028 disrupts downstream signaling pathways that promote leukemic cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[4] AKN-028 has also been shown to inhibit the autophosphorylation of KIT, another tyrosine kinase implicated in some leukemias.[1][2]
Daunorubicin: Daunorubicin is an anthracycline antibiotic that exerts its cytotoxic effects primarily through intercalation into DNA and inhibition of topoisomerase II.[5] This disruption of DNA replication and transcription leads to DNA damage and the induction of apoptosis.
Synergistic Interaction: The combination of AKN-028 and daunorubicin exhibits a synergistic anti-leukemic effect in AML cells.[1][2] While the precise molecular mechanisms of this synergy are still under investigation, it is hypothesized that the inhibition of FLT3 signaling by AKN-028 sensitizes AML cells to the DNA-damaging effects of daunorubicin. This may involve the downregulation of anti-apoptotic proteins and the enhancement of pro-apoptotic signals, leading to a more robust induction of cell death than either agent alone.
Data Presentation
The following tables summarize the in vitro cytotoxicity of AKN-028 and its synergistic interaction with daunorubicin in the FLT3-mutated AML cell line, MV4-11.
| Drug | Cell Line | Mean IC50 (µM) |
| AKN-028 | MV4-11 | ~0.01 |
| AKN-028 | Primary AML Samples | 1 |
| Daunorubicin | MV4-11 | ~0.02 |
Note: The IC50 values are approximate and can vary between experiments and laboratories.
Combination Studies in MV4-11 Cells
A study by Eriksson et al. (2012) investigated the combination of AKN-028 and daunorubicin using a fixed molar ratio of 20:1 (AKN-028:daunorubicin), intended to be equipotent. The study explored three different treatment sequences.[1][2]
| Treatment Sequence | Observed Effect |
| Simultaneous treatment with AKN-028 and Daunorubicin | Synergistic |
| 24h pre-treatment with Daunorubicin, followed by AKN-028 | Synergistic |
| 24h pre-treatment with AKN-028, followed by Daunorubicin | Not specified as synergistic in the primary text |
Quantitative analysis, such as the Combination Index (CI), is required to definitively characterize the nature of the drug interaction. A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism. While the primary publication states synergy was observed, specific CI values were not provided.
Experimental Protocols
Cell Culture
-
Cell Line: MV4-11 (FLT3-ITD positive human AML cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
Cytotoxicity Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)
This protocol is adapted from the method used by Eriksson et al. (2012) to assess the cytotoxic effects of AKN-028 and daunorubicin.
Materials:
-
This compound (stock solution in DMSO)
-
Daunorubicin hydrochloride (stock solution in water or DMSO)
-
96-well microplates
-
MV4-11 cells
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescein Diacetate (FDA) solution (10 µg/mL in DMSO)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorometer (excitation: 485 nm, emission: 538 nm)
Procedure:
-
Drug Preparation: Prepare serial dilutions of AKN-028 and daunorubicin in culture medium. For combination studies, prepare a fixed molar ratio of 20:1 (AKN-028:daunorubicin).
-
Cell Seeding: Seed MV4-11 cells in 96-well plates at a density of 50,000 cells/well in 100 µL of culture medium. Include wells for untreated controls and blank (medium only).
-
Drug Addition:
-
Single Agent: Add 100 µL of the drug dilutions to the respective wells.
-
Combination (Simultaneous): Add 100 µL of the combined drug dilutions to the wells.
-
Combination (Sequential):
-
For daunorubicin pre-treatment, add 50 µL of daunorubicin dilution and incubate for 24 hours. Then, add 50 µL of AKN-028 dilution.
-
For AKN-028 pre-treatment, add 50 µL of AKN-028 dilution and incubate for 24 hours. Then, add 50 µL of daunorubicin dilution.
-
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Development:
-
Wash the cells once with 200 µL of PBS.
-
Add 100 µL of FDA solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate the percentage of cell survival relative to the untreated control.
-
Determine the IC50 values for each drug and the combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol can be used to assess the induction of apoptosis by AKN-028, daunorubicin, and their combination.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates and treat with AKN-028, daunorubicin, or the combination at their respective IC50 concentrations for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Hypothesized signaling pathways affected by AKN-028 and daunorubicin leading to synergistic apoptosis in AML cells.
References
- 1. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia [publications.scilifelab.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AKN-028 Acetate in FLT3-ITD Positive AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which leads to constitutive activation of the FLT3 signaling pathway and is associated with a poor prognosis. AKN-028 is a potent tyrosine kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical studies, particularly in AML cell lines positive for the FLT3-ITD mutation.
These application notes provide a comprehensive overview of the use of AKN-028 acetate (B1210297) in FLT3-ITD positive AML cell lines, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental assays are also provided to facilitate further research and drug development efforts.
Data Presentation
Table 1: In Vitro Cytotoxicity of AKN-028 in FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) | Reference |
| MV4-11 | FLT3-ITD | Not explicitly stated for AKN-028, but sensitive | [1] |
| MOLM-13 | FLT3-ITD | Not explicitly stated for AKN-028, but sensitive |
Note: While specific IC50 values for AKN-028 in these cell lines were not found in the provided search results, the literature consistently reports their sensitivity to the compound.
Table 2: Effect of AKN-028 on Cell Cycle Distribution in MV4-11 Cells (72h treatment)
| Treatment | % G0/G1 | % S | % G2/M | Reference |
| Vehicle (0.1% DMSO) | 45.3 | 41.5 | 13.2 | [2] |
| AKN-028 (0.025 µM) | 55.4 | 33.2 | 11.4 | [2] |
| AKN-028 (0.05 µM) | 62.1 | 27.8 | 10.1 | [2] |
| AKN-028 (0.1 µM) | 68.7 | 22.3 | 9.0 | [2] |
Table 3: Induction of Apoptosis by AKN-028 in MV4-11 Cells
| Treatment | Apoptotic Event (Caspase-3 Activation) | Reference |
| Untreated Control | Baseline | [3] |
| AKN-028 | Significant increase in Caspase-3 positive cells | [3] |
| Etoposide (Positive Control) | Significant increase in Caspase-3 positive cells | [3] |
Note: The referenced study demonstrated a significant increase in the number of caspase-3 positive cells upon AKN-028 treatment, indicating apoptosis induction. Specific percentages were not provided.
Mandatory Visualizations
Caption: AKN-028 inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways.
Caption: General experimental workflow for evaluating AKN-028 in FLT3-ITD+ AML cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of AKN-028 on FLT3-ITD positive AML cell lines and to calculate the IC50 value.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted AKN-028 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with AKN-028.
Materials:
-
FLT3-ITD positive AML cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of AKN-028 on the cell cycle distribution of FLT3-ITD positive AML cells.
Materials:
-
FLT3-ITD positive AML cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of FLT3 Signaling Pathway
Objective: To assess the effect of AKN-028 on the phosphorylation status of FLT3 and its key downstream signaling proteins.
Materials:
-
FLT3-ITD positive AML cell lines
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound as described previously. A short treatment time (e.g., 2-6 hours) is often sufficient to observe changes in protein phosphorylation.
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
For analysis of phosphorylated proteins, strip the membrane and re-probe with the corresponding total protein antibody to confirm equal loading. Use β-actin or GAPDH as a loading control.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AKN-028 Acetate Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AKN-028 acetate (B1210297) in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is AKN-028 and what is its mechanism of action?
AKN-028 is a potent and orally bioavailable small molecule tyrosine kinase inhibitor.[1][2] Its primary target is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[3] AKN-028 inhibits both wild-type and mutated forms of FLT3.[1] By binding to FLT3, AKN-028 blocks its autophosphorylation, a critical step in the activation of downstream signaling pathways.[4][5] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells that overexpress or have mutated FLT3, such as in Acute Myeloid Leukemia (AML).[2][3]
Q2: What are the key downstream signaling pathways affected by AKN-028?
Inhibition of FLT3 by AKN-028 disrupts several critical downstream signaling pathways that promote cell survival and proliferation. The primary pathways affected include:
-
Akt Pathway: Involved in cell survival and inhibition of apoptosis.
-
STAT Pathway: Plays a key role in cytokine signaling and cell proliferation.
-
MAP Kinase (ERK) Pathway: Regulates cell growth, differentiation, and survival.[3]
Caption: FLT3 Signaling Pathway and AKN-028 Inhibition.
Q3: What is a recommended starting concentration for AKN-028 acetate in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line being used. Based on published data for AKN-028, a dose-response experiment is crucial. For initial experiments, a broad concentration range is recommended, for example, from 1 nM to 10 µM.[5] The cytotoxic effects of AKN-028 have been observed in various AML cell lines, with IC50 values (the concentration that inhibits 50% of cell growth) ranging from less than 50 nM to approximately 6 µM.[5][6]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7] To prepare the stock solution, dissolve the this compound powder in anhydrous DMSO. To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light.[8] When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[9]
Q5: What are the signs of this compound instability or degradation in cell culture?
A decrease in the expected biological activity over time can be an indicator of compound instability.[7] For example, if you observe a diminished effect on cell viability or a reduction in the inhibition of downstream signaling targets with a freshly prepared solution compared to an older one, the compound may be degrading. Visual signs such as precipitation in the cell culture medium can also indicate solubility issues, which may be linked to stability.[7] It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxic effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration. The concentration used may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment using a wider range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value for your cells.[10]
-
-
Possible Cause 2: Inhibitor Instability. The this compound may have degraded in the cell culture medium.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] Consider performing a time-course experiment to assess the stability of the compound in your specific media over the duration of your assay.
-
-
Possible Cause 3: Cell Permeability Issues. The inhibitor may not be efficiently entering the cells.
-
Solution: While AKN-028 is known to be orally bioavailable, specific cell lines might exhibit different permeability characteristics.[3] Ensure proper dissolution of the compound in the media.
-
-
Possible Cause 4: Cell Confluence. High cell density can sometimes reduce the apparent efficacy of a drug.
-
Solution: Ensure that your cells are in the logarithmic growth phase and are not over-confluent at the time of treatment.[9]
-
Issue 2: I am observing high levels of cell death even at very low concentrations of this compound.
-
Possible Cause 1: High Cell Sensitivity. Your cell line may be exceptionally sensitive to FLT3 inhibition.
-
Solution: Perform a dose-response experiment with a lower range of concentrations to precisely determine the potent IC50 value.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically ≤ 0.1%.[9] Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.
-
-
Possible Cause 3: Off-Target Effects. At higher concentrations, kinase inhibitors can sometimes affect other kinases, leading to toxicity.[11]
-
Solution: Use the lowest effective concentration that gives you the desired on-target effect. If off-target effects are a concern, consider using a structurally different FLT3 inhibitor to confirm that the observed phenotype is due to FLT3 inhibition.[11]
-
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Passage Number or Health. The physiological state of the cells can impact their response to treatment.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and morphology.
-
-
Possible Cause 2: Inconsistent Drug Preparation. Errors in diluting the stock solution can lead to variability.
-
Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause 3: Biological Variability in Primary Cells. Primary cells from different donors can exhibit significant biological differences.
-
Solution: If using primary cells, consider pooling cells from multiple donors to average out individual variations where experimentally appropriate.[11]
-
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of AKN-028 in various acute myeloid leukemia (AML) cell lines. Note that these values are for AKN-028 and may serve as a starting reference for this compound. The optimal concentration for your specific cell line should be determined empirically.
| Cell Line | FLT3 Mutation Status | IC50 Value | Reference |
| MV4-11 | ITD | < 50 nM | [5] |
| MOLM-13 | ITD | < 50 nM | [5] |
| Kasumi-1 | Wild-Type | 0.5 - 6 µM | [5] |
| HL-60 | Wild-Type | 0.5 - 6 µM | [5] |
| KG1a | Wild-Type | 0.5 - 6 µM | [5] |
| Primary AML Samples | Various | Mean IC50 ≈ 1 µM | [2][12] |
Experimental Protocols
Protocol 1: Dose-Response Determination using MTT Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for Determining IC50 of this compound.
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and determine their viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations for treatment (e.g., ranging from 0.01 nM to 100 µM). Prepare enough volume for each concentration to treat replicate wells.
-
Also prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. For suspension cells, add the compound dilutions directly to the wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for an additional 4 hours at 37°C.[14][15] During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[13]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Incubate the plate overnight at 37°C in the incubator.[14]
-
-
Data Acquisition and Analysis:
-
The following day, gently mix the contents of each well.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13][14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[16]
-
References
- 1. Facebook [cancer.gov]
- 2. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
potential mechanisms of resistance to AKN-028 acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AKN-028 acetate. The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is AKN-028 and what is its primary mechanism of action?
AKN-028 is a novel, orally active tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] AKN-028 has an IC50 value of 6 nM for FLT3 and has been shown to inhibit FLT3 autophosphorylation in a dose-dependent manner.[3][4] By inhibiting FLT3, AKN-028 can induce a dose-dependent cytotoxic response and trigger apoptosis in AML cells, primarily through the activation of caspase 3.[1][2][4] In addition to FLT3, AKN-028 also shows inhibitory activity against other kinases such as KIT, CLK1, RPS6KA, VEGFR2, and FGFR2.[4][5][6]
Q2: We are observing a decrease in the sensitivity of our cell lines to AKN-028 over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to tyrosine kinase inhibitors like AKN-028 is a significant challenge and can arise through various mechanisms. These are broadly categorized as on-target and off-target resistance.[7][8][9]
-
On-Target Resistance: This typically involves genetic changes in the direct target of the drug, in this case, the FLT3 receptor. The most common on-target resistance mechanism is the acquisition of secondary point mutations within the FLT3 kinase domain.[10][11] These mutations can interfere with the binding of AKN-028 to the ATP-binding pocket or stabilize the active conformation of the kinase. Notable mutations in FLT3 that confer resistance to other FLT3 inhibitors include "gatekeeper" mutations (e.g., F691L) and mutations in the activation loop (e.g., D835Y).[11][12]
-
Off-Target Resistance: This occurs when cancer cells find alternative ways to survive and proliferate despite the effective inhibition of FLT3. This can happen through the activation of bypass signaling pathways.[7][10] For instance, the upregulation of other kinases such as AXL or PIM1 can provide alternative survival signals.[11][12] Activation of downstream signaling pathways like RAS/MAPK or PI3K/AKT can also lead to resistance by uncoupling cell survival from FLT3 activity.[10][13]
Q3: Our experimental results suggest the development of resistance to AKN-028. How can we investigate the underlying mechanism?
To investigate the mechanism of resistance to AKN-028 in your experimental model, a multi-pronged approach is recommended. This involves a combination of cellular, biochemical, and genetic analyses. A suggested workflow is outlined below.
Troubleshooting Guide: Investigating AKN-028 Resistance
Problem: Decreased sensitivity to AKN-028 in cell culture or in vivo models.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting/Investigation | Expected Outcome |
| On-Target Resistance (FLT3 Mutations) | 1. Sanger or Next-Generation Sequencing (NGS) of the FLT3 gene: Sequence the kinase domain of FLT3 from both sensitive and resistant cells to identify potential mutations. 2. Western Blot Analysis: Assess the phosphorylation status of FLT3 in the presence of AKN-028 in both sensitive and resistant cells. | Identification of known or novel mutations in the FLT3 kinase domain. Persistent FLT3 phosphorylation in resistant cells despite AKN-028 treatment. |
| Off-Target Resistance (Bypass Pathway Activation) | 1. Phospho-kinase Array: Profile the activity of multiple receptor tyrosine kinases and intracellular signaling proteins to identify upregulated pathways in resistant cells. 2. Western Blot Analysis: Validate the findings from the phospho-kinase array by examining the phosphorylation status of key signaling molecules (e.g., p-AKT, p-ERK, p-STAT5) in resistant versus sensitive cells. | Identification of activated alternative signaling pathways (e.g., PI3K/AKT, RAS/MAPK, JAK/STAT).[10][13] |
| Drug Efflux | 1. Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to compare drug efflux capacity between sensitive and resistant cells. 2. Quantitative RT-PCR: Measure the expression levels of genes encoding drug transporters (e.g., ABCB1, ABCG2).[10] | Increased efflux of fluorescent substrates and/or increased expression of ABC transporter genes in resistant cells. |
Experimental Protocols
1. Cell Viability Assay to Determine IC50
This protocol is used to determine the concentration of AKN-028 that inhibits 50% of cell viability (IC50).
-
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of AKN-028 in culture medium.
-
Add the diluted AKN-028 to the wells, including a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
-
2. Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of FLT3 and downstream signaling proteins.
-
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat sensitive and resistant cells with AKN-028 at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the phosphorylation levels relative to the total protein and loading control.
-
Visualizing Potential Resistance Mechanisms
Signaling Pathways in AKN-028 Action and Resistance
Caption: Potential on-target and off-target resistance mechanisms to AKN-028.
Experimental Workflow for Investigating AKN-028 Resistance
Caption: A logical workflow for investigating acquired resistance to AKN-028.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxicity of AKN-028 acetate in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of AKN-028 acetate (B1210297) in normal cells during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with AKN-028, focusing on unexpected or high cytotoxicity in normal cell lines.
Q1: I am observing high cytotoxicity in my normal (non-cancerous) cell line at concentrations that are effective against my cancer cell line. How can I determine if this is expected?
A1: High cytotoxicity in normal cells can be a concern. To determine if this is an expected outcome, consider the following steps:
-
Review the known target profile of AKN-028: AKN-028 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and also inhibits KIT.[1][2] It is crucial to determine if your normal cell line expresses these kinases, as this could be an "on-target" effect.
-
Consider off-target effects: AKN-028 has been shown to inhibit other kinases, including CLK1, RPS6KA, VEGFR2, and FGFR2, at higher concentrations.[3] Expression of these kinases in your normal cells could lead to off-target cytotoxicity.
-
Perform a dose-response curve: Generate a comprehensive dose-response curve for both your normal and cancer cell lines to determine the half-maximal inhibitory concentration (IC50) for each. This will allow you to calculate a selectivity index (SI).
-
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A higher SI indicates greater selectivity for cancer cells. There is no universally agreed-upon threshold for a "good" SI, but a value greater than 10 is often considered desirable in early-stage drug discovery.
-
Q2: My results show a low selectivity index for AKN-028 between my cancer and normal cell lines. What are my options to improve the therapeutic window?
A2: A low selectivity index suggests that the concentrations of AKN-028 required to kill cancer cells are also toxic to normal cells. Here are some strategies to explore:
-
Combination Therapy: Studies have shown that AKN-028 exhibits synergistic activity when combined with standard AML chemotherapeutic agents like cytarabine (B982) or daunorubicin.[4][5] This synergy may allow for the use of lower, less toxic concentrations of AKN-028 while maintaining or enhancing its anti-cancer efficacy. It is recommended to test various concentrations and scheduling of the combination to find the optimal synergistic and least toxic regimen.
-
Dose and Schedule Optimization: Experiment with different treatment durations and dosing schedules. For example, a shorter exposure time might be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
-
Investigate the Mechanism of Toxicity: If the cytotoxicity in normal cells is due to a known off-target effect (e.g., VEGFR2 inhibition), you could explore co-treatment with agents that specifically counteract this effect, provided it does not interfere with the anti-cancer activity.
Q3: I suspect the cytotoxicity I'm observing in my normal cells is due to off-target effects of AKN-028. How can I investigate this?
A3: Investigating off-target effects is crucial for understanding and mitigating unwanted cytotoxicity. Here’s a suggested workflow:
-
Kinase Profiling: If resources permit, perform a kinase profiling assay to identify which kinases are inhibited by AKN-028 at the concentrations causing toxicity in your normal cells.
-
Gene Expression Analysis: Analyze the expression of known AKN-028 off-target kinases (CLK1, RPS6KA, VEGFR2, FGFR2) in your normal cell line at the RNA or protein level.[3] High expression of one of these kinases could pinpoint the source of the toxicity.
-
Rescue Experiments: If you hypothesize that inhibition of a specific off-target kinase is responsible for the cytotoxicity, you can attempt a rescue experiment. This could involve overexpressing a drug-resistant mutant of the kinase or activating a downstream signaling pathway to see if it alleviates the toxic effects.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the properties and handling of AKN-028 acetate.
Q1: What is the mechanism of action of AKN-028?
A1: AKN-028 is a novel tyrosine kinase inhibitor. Its primary mechanism of action is the potent inhibition of FMS-like receptor tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is often mutated or overexpressed in acute myeloid leukemia (AML).[2] Inhibition of FLT3 leads to the induction of apoptosis (programmed cell death) in cancer cells, which is mediated by the activation of caspase-3.[3] AKN-028 has also been shown to cause a G0/G1 cell cycle arrest in AML cell lines.[6] Additionally, it inhibits the autophosphorylation of KIT, another receptor tyrosine kinase.[5]
Q2: What are the known IC50 values for AKN-028?
A2: The inhibitory potency of AKN-028 has been determined against its primary target and several other kinases, as well as its cytotoxic effect in various cancer cell lines.
| Target/Cell Line | IC50 | Assay Type |
| Kinase Inhibition | ||
| FLT3 | 6 nM | Kinase Assay |
| CLK1 | 140 nM | Kinase Assay |
| RPS6KA | 220 nM | Kinase Assay |
| FGFR2 | 120 nM | Kinase Assay |
| VEGFR2 | 520 nM | Kinase Assay |
| Cellular Cytotoxicity | ||
| MV4-11 (AML) | <50 nM | Cell Viability |
| MOLM-13 (AML) | <50 nM | Cell Viability |
| Other AML cell lines | 0.5 - 6 µM | Cell Viability |
| Primary AML samples (mean) | 1 µM | Cell Viability |
Data sourced from MedChemExpress and Eriksson et al., 2012.[3][5]
Q3: Has the in vivo toxicity of AKN-028 been evaluated?
A3: Yes, in preclinical studies using mouse models, AKN-028 demonstrated high oral bioavailability and an anti-leukemic effect in primary AML and MV4-11 cells. Importantly, these studies reported no major toxicity in the mice.[5][7][8] However, it is important to note that the absence of major toxicity in animal models does not guarantee a lack of cytotoxicity in specific normal human cell types in vitro. A phase 1/2 clinical trial in patients with AML has been initiated to evaluate the safety and tolerability of AKN-028 in humans.[9]
Q4: Are there any known strategies to reduce the general side effects of tyrosine kinase inhibitors that might be applicable to AKN-028?
A4: While specific mitigating strategies for AKN-028 are still under investigation, general approaches for managing the side effects of tyrosine kinase inhibitors (TKIs) in a clinical setting can provide insights for in vitro studies. These include:
-
Proactive Monitoring: Closely monitor the health and viability of your normal cell cultures.
-
Dose Reduction: As a primary strategy, determine the minimal effective concentration against your cancer cells to minimize exposure to normal cells.
-
Management of Specific Toxicities: Although more relevant clinically, being aware of common TKI-related side effects like skin toxicities and gastrointestinal issues can inform the types of normal cells you might want to prioritize for cytotoxicity testing (e.g., keratinocytes, intestinal epithelial cells).
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of AKN-028 using an MTT Assay
This protocol outlines a standard method for determining the IC50 of AKN-028 in both cancer and normal cell lines.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of AKN-028 in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AKN-028. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the AKN-028 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Evaluating Drug Synergy with Combination Index (CI) Method
This protocol describes how to assess the synergistic effect of AKN-028 in combination with another drug (e.g., cytarabine).
Materials:
-
This compound and second drug of interest
-
Cell line of interest
-
Materials for cytotoxicity assay (as in Protocol 1)
-
Software for CI calculation (e.g., CompuSyn)
Procedure:
-
Determine IC50 of Single Agents: First, determine the IC50 of each drug individually as described in Protocol 1.
-
Combination Treatment:
-
Design a combination experiment using a constant ratio of the two drugs based on their IC50 values (e.g., a ratio of [AKN-028 IC50] : [Cytarabine IC50]).
-
Prepare serial dilutions of the drug combination.
-
Treat cells with the single agents and the combination at various concentrations.
-
Perform a cytotoxicity assay after the desired incubation period.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug and combination.
-
Use the Chou-Talalay method and software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizations
Caption: AKN-028 Signaling Pathway
Caption: Troubleshooting Workflow for Cytotoxicity
Caption: Logic of Combination Therapy
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia [uu.diva-portal.org]
- 9. hra.nhs.uk [hra.nhs.uk]
AKN-028 acetate dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AKN-028 acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is AKN-028 and what is its primary mechanism of action?
AKN-028 is a novel and potent tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated or overexpressed in acute myeloid leukemia (AML).[2][3] AKN-028 binds to and inhibits both wild-type and mutated forms of FLT3, thereby blocking its autophosphorylation and downstream signaling pathways.[4] This inhibition ultimately leads to a dose-dependent cytotoxic response in sensitive cancer cells.[1]
Q2: What are the key downstream signaling pathways affected by AKN-028?
By inhibiting FLT3, AKN-028 disrupts several critical downstream signaling pathways that promote cell survival and proliferation. These include the Akt, STAT, and MAP kinase pathways.[3] Inhibition of these pathways contributes to the induction of apoptosis and cell cycle arrest.
Q3: What cellular effects are typically observed after treating cells with AKN-028?
Treatment of sensitive cell lines, particularly those with FLT3 mutations or overexpression, with AKN-028 typically results in:
-
Induction of apoptosis: AKN-028 triggers programmed cell death, which can be observed through the activation of caspase-3.[1][2]
-
Cell cycle arrest: The compound causes a dose-dependent arrest in the G0/G1 phase of the cell cycle.
-
Downregulation of oncogenic genes: AKN-028 treatment has been shown to lead to the downregulation of genes associated with the proto-oncogene c-Myc.
Q4: What is the reported IC50 of AKN-028?
The half-maximal inhibitory concentration (IC50) of AKN-028 is highly dependent on the cell line and the specific FLT3 mutation status. For the FLT3 enzyme itself, the IC50 is reported to be as low as 6 nM.[1][5] However, in cellular assays, the cytotoxic IC50 can range from nanomolar to micromolar concentrations. For example, in primary AML samples, a mean IC50 of 1 µM has been observed.[2][6]
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Curve and IC50 Values
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. Over-confluent or under-confluent wells will yield variable results. |
| Drug Stock and Dilution Inaccuracies | Prepare fresh serial dilutions of AKN-028 acetate for each experiment from a validated, high-concentration stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Optimize the incubation time for your specific cell line and assay. A 72-hour incubation is a common starting point for cytotoxicity assays.[5] |
| Assay Method and Reagents | Different viability assays (e.g., MTT, CellTiter-Glo) have varying sensitivities and mechanisms. Ensure the chosen assay is appropriate for your experimental goals and that all reagents are fresh and properly prepared. |
| FLT3 Expression and Mutation Status | The sensitivity of a cell line to AKN-028 is strongly correlated with its FLT3 status. Verify the FLT3 expression level and mutation status of your cell lines. |
Issue 2: No or Low Cytotoxic Effect Observed
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Insensitivity | The cell line used may not be dependent on FLT3 signaling for survival. Consider using a positive control cell line known to be sensitive to AKN-028, such as MV4-11 or MOLM-13.[5] |
| Incorrect Drug Concentration Range | The concentration range tested may be too low. Expand the dose-response curve to include higher concentrations of AKN-028. |
| Drug Inactivation | Ensure that components of the cell culture medium are not inactivating the compound. For example, high serum concentrations can sometimes interfere with drug activity. |
| Solubility Issues | This compound should be fully dissolved in a suitable solvent (e.g., DMSO) before being added to the culture medium. Visually inspect for any precipitation. |
Data Presentation
Table 1: In Vitro Cytotoxicity of AKN-028 in Various AML Cell Lines
| Cell Line | FLT3 Status | Mean IC50 (µM) |
| MV4-11 | ITD | < 0.05 |
| MOLM-13 | ITD | < 0.05 |
| Other AML Cell Lines | Various | 0.5 - 6 |
| Primary AML Samples | Various | ~ 1 |
Data compiled from multiple sources.[2][5]
Table 2: Kinase Inhibition Profile of AKN-028
| Kinase | IC50 (nM) |
| FLT3 | 6 |
| CLK1 | 140 |
| RPS6KA | 220 |
| VEGFR2 | 520 |
| FGFR2 | 120 |
Data obtained from in vitro kinase assays.[5]
Experimental Protocols
1. Cell Viability (Dose-Response) Assay
This protocol outlines a general procedure for determining the cytotoxic effect of AKN-028 on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Treatment: Remove the overnight culture medium from the cells and add the serially diluted AKN-028 solutions.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
2. Western Blot for FLT3 Phosphorylation
This protocol is for assessing the inhibitory effect of AKN-028 on FLT3 autophosphorylation.
-
Cell Treatment: Treat cells with varying concentrations of AKN-028 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: As a loading control, re-probe the membrane with an antibody for total FLT3 or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Caption: AKN-028 inhibits FLT3 autophosphorylation and downstream signaling.
Caption: Experimental workflow for determining the dose-response curve of AKN-028.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Facebook [cancer.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of AKN-028 Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of AKN-028 acetate (B1210297).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the preparation of aqueous solutions of AKN-028 acetate.
Issue 1: Precipitation of this compound Upon Dissolution in Aqueous Buffer
Question: I am trying to dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, pH 7.4), but it is not dissolving and/or is precipitating. What should I do?
Answer:
This is a common observation for many tyrosine kinase inhibitors, which often exhibit poor solubility in neutral aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Initial Steps:
-
Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). this compound is soluble in DMSO.
-
Perform a stepwise dilution. First, dilute the DMSO stock solution with additional DMSO to an intermediate concentration.
-
Slowly add the intermediate DMSO solution to your pre-warmed (if temperature stability is not a concern) and vortexing aqueous buffer. This gradual addition can help prevent immediate precipitation.
If precipitation still occurs, consider the following advanced troubleshooting options:
-
Lower the pH of your aqueous buffer: AKN-028 contains basic nitrogen atoms (in the pyridine (B92270) and indole (B1671886) rings) that can be protonated at acidic pH, leading to increased aqueous solubility.
-
Utilize co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of this compound.
-
Employ solubility enhancers: Excipients like cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility in water.
The following flowchart provides a decision-making workflow for addressing this issue:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The chemical structure of AKN-028 includes a pyridine ring and an indole ring, both of which contain nitrogen atoms that can be protonated. Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic conditions (lower pH) compared to neutral or basic conditions (higher pH). At a lower pH, the molecule becomes charged, which enhances its interaction with polar water molecules.
The following diagram illustrates the hypothetical pH-dependent solubility of this compound:
Caption: pH effect on this compound solubility.
Q3: What are the recommended starting concentrations for solubility enhancement excipients?
A3: The optimal concentration of any excipient should be determined empirically. However, the following table provides general starting points for common solubility enhancers.
| Excipient Class | Example | Typical Starting Concentration Range | Notes |
| Co-solvents | Propylene Glycol | 5 - 20% (v/v) in aqueous buffer | Can be used in combination with pH adjustment. |
| Ethanol | 5 - 20% (v/v) in aqueous buffer | Ensure compatibility with your experimental system. | |
| Polyethylene Glycol 400 (PEG 400) | 10 - 30% (v/v) in aqueous buffer | A commonly used low-toxicity co-solvent. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) in aqueous buffer | Can significantly increase apparent solubility. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 10% (w/v) in aqueous buffer | Often used in parenteral formulations. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.1 - 2% (v/v) in aqueous buffer | Use the lowest effective concentration to avoid cellular toxicity. |
| Cremophor® EL | 0.1 - 2% (v/v) in aqueous buffer | Can be effective but may have biological effects. |
Q4: Can I use sonication or heating to dissolve this compound?
A4: Gentle sonication in a water bath can be used to aid in the dissolution of this compound, especially when preparing the initial DMSO stock solution. Mild heating (e.g., to 37°C) may also be employed, but it is crucial to first confirm the thermal stability of this compound to prevent degradation. Always start with short durations of heating and sonication and assess the integrity of the compound.
Experimental Protocols
The following are detailed protocols for common solubility enhancement techniques that can be adapted for this compound.
Protocol 1: pH Adjustment
This protocol describes how to determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer (e.g., citrate (B86180) buffer, phosphate (B84403) buffer) at various pH values (e.g., pH 3, 4, 5, 6, 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In separate microcentrifuge tubes, add an aliquot of the DMSO stock solution to each of the different pH buffers to achieve a final theoretical concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Incubate the tubes at room temperature for 1-2 hours to allow for equilibration.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of AKN-028 or HPLC).
-
Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Co-solvent Formulation
This protocol outlines the preparation of this compound solutions using a co-solvent system.
Materials:
-
This compound
-
100% DMSO
-
Co-solvent (e.g., Propylene Glycol, PEG 400)
-
Aqueous buffer (at the desired final pH)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of co-solvent/aqueous buffer mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v).
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Add a small aliquot of the DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of this compound.
-
Vortex each solution until the compound is fully dissolved.
-
Visually inspect for any precipitation or cloudiness.
-
If necessary, the solubility in each co-solvent mixture can be quantified using the method described in Protocol 1.
Protocol 3: Cyclodextrin (B1172386) Complexation
This protocol describes the use of cyclodextrins to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Stir the suspensions at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method.
-
Plot the solubility of this compound as a function of cyclodextrin concentration to evaluate the effectiveness of the complexation.
The following diagram illustrates the general workflow for selecting a solubility enhancement strategy:
Validation & Comparative
Comparative Efficacy of AKN-028 Acetate in Primary AML Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of AKN-028 acetate (B1210297) in primary Acute Myeloid Leukemia (AML) samples against other therapeutic alternatives. The information is supported by experimental data to aid in the evaluation of its potential as an anti-leukemic agent.
Executive Summary
AKN-028 is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) that has demonstrated potent preclinical activity against AML.[1][2] It is a strong inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML and associated with poor prognosis.[3][4] Preclinical studies have shown that AKN-028 induces a dose-dependent cytotoxic response in primary AML samples and exhibits synergistic effects with standard chemotherapy agents.[1][3] However, a Phase 1/2 clinical trial of AKN-028 was terminated early due to safety concerns, a critical factor in its comparative evaluation.[5][6] This guide will compare the preclinical profile of AKN-028 with the established efficacy of standard chemotherapy and other targeted therapies for AML.
Data Presentation
Table 1: Preclinical Efficacy of AKN-028 in AML
| Parameter | Value | Cell Type/Model | Reference |
| FLT3 Inhibition (IC50) | 6 nM | Enzyme Assay | [3] |
| Cytotoxicity in Primary AML Samples (Mean IC50) | 1 µM | 15 primary AML patient samples | [1][3] |
| Activity in AML Cell Lines | Cytotoxic to all 5 AML cell lines tested | Various AML cell lines | [1] |
| Mechanism of Action | Inhibition of FLT3 autophosphorylation, induction of apoptosis via caspase-3 activation.[1][4] | MV4-11 (FLT3-ITD positive AML cell line) | [1] |
| In Vivo Efficacy | Demonstrated anti-leukemic effect with high oral bioavailability and no major toxicity. | Primary AML and MV4-11 cell xenograft models in mice.[1][4] | [1] |
| Combination Therapy | Synergistic activity with cytarabine (B982) and daunorubicin.[1] | MV4-11 cell line | [1] |
Table 2: Comparative Efficacy of Alternative AML Therapies
| Therapy | Mechanism of Action | Efficacy in Clinical Trials (Complete Remission Rate) | Key Considerations |
| Standard Chemotherapy (3+7 Regimen) | Cytotoxic agents (cytarabine and an anthracycline) that induce DNA damage. | 54% - 67% | Standard of care for many AML patients, but associated with significant toxicity. |
| Quizartinib (AC220) | Potent and selective FLT3 inhibitor. | Composite CR: 54% (in FLT3-ITD positive relapsed/refractory AML) | More potent than first-generation FLT3 inhibitors; resistance can develop through secondary mutations. |
| Gilteritinib | FLT3 and AXL inhibitor. | CR with full or partial hematologic recovery: 34% (in relapsed/refractory FLT3-mutated AML) | Active against both FLT3-ITD and TKD mutations. |
| Midostaurin | Multi-kinase inhibitor, including FLT3. | Improved overall survival when combined with standard chemotherapy in newly diagnosed FLT3-mutated AML. | First FLT3 inhibitor approved for AML; less potent than second-generation inhibitors. |
| Venetoclax + Azacitidine | BCL-2 inhibitor (Venetoclax) and hypomethylating agent (Azacitidine). | Synergistic cell killing in primary AML specimens; promising clinical activity in elderly patients unfit for intensive chemotherapy. | Effective in a broader AML population, not limited to FLT3 mutations. |
Experimental Protocols
In Vitro Cytotoxicity Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)
This assay is used to determine the cytotoxic effect of a compound on primary AML cells or cell lines.
Methodology:
-
Cell Preparation: Isolate mononuclear cells from primary AML patient samples or culture AML cell lines.
-
Drug Preparation: Prepare serial dilutions of AKN-028 acetate and control drugs.
-
Cell Seeding: Seed a known number of cells into 96-well plates.
-
Drug Exposure: Add the drug dilutions to the wells and incubate for a specified period (e.g., 72 hours).
-
Viability Staining: Add fluorescein (B123965) diacetate (FDA), which is hydrolyzed by esterases in viable cells to produce fluorescent fluorescein.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the survival index as the percentage of fluorescence in treated wells compared to control wells. Determine the IC50 value (the concentration of drug that inhibits 50% of cell survival).
FLT3 Phosphorylation Assay (Western Blot)
This assay is used to confirm the inhibition of FLT3 autophosphorylation by AKN-028.
Methodology:
-
Cell Treatment: Treat FLT3-mutated AML cells (e.g., MV4-11) with varying concentrations of AKN-028 for a defined time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) and a primary antibody for total FLT3 as a loading control.
-
Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the level of p-FLT3 relative to total FLT3.
In Vivo AML Xenograft Model
This model is used to evaluate the anti-leukemic efficacy of AKN-028 in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Inject human AML cells (either primary patient samples or cell lines like MV4-11) intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth (for subcutaneous models) or engraftment of leukemic cells in the bone marrow and peripheral blood (for intravenous models).
-
Drug Administration: Once tumors are established or leukemic engraftment is confirmed, administer this compound orally at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume over time or assess the percentage of human leukemic cells in the bone marrow and blood at the end of the study. Monitor animal survival.
-
Toxicity Assessment: Monitor animal weight and general health for any signs of toxicity.
Mandatory Visualization
Caption: Mechanism of action of AKN-028 in AML cells.
Caption: Workflow for in vitro cytotoxicity testing of AKN-028.
Caption: The FLT3 signaling pathway and the inhibitory point of AKN-028.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukemic cell xenograft in zebrafish embryo for investigating drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EudraCT Number 2011-003285-33 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Specificity of AKN-028 Acetate as a FLT3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[1] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] This has made FLT3 a key therapeutic target for the treatment of AML.[3] AKN-028 is a novel, orally active tyrosine kinase inhibitor that has shown potent activity against FLT3.[1][4] This guide provides a comparative analysis of the specificity of AKN-028 acetate (B1210297) against other FLT3 inhibitors, supported by experimental data and detailed protocols.
Biochemical Potency and Specificity of FLT3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. AKN-028 is a potent inhibitor of FLT3 with a reported IC50 of 6 nM.[4][5] In addition to its activity against FLT3, AKN-028 has also been shown to inhibit the autophosphorylation of KIT, another receptor tyrosine kinase.[4][6] The following table compares the biochemical potency of AKN-028 with other notable FLT3 inhibitors.
Table 1: Biochemical Potency of Various FLT3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Other Notable Targets (IC50/Ki) |
|---|---|---|---|
| AKN-028 | FLT3 | 6 [4][5] | KIT (Inhibits autophosphorylation)[4][6] |
| Midostaurin (B1676583) | FLT3 | ~1.5 (ITD & D835Y)[3] | KIT, PDGFR[7] |
| Lestaurtinib (CEP-701) | FLT3 | 2-3[8][9] | JAK2, TrkA, TrkB, TrkC[9] |
| Quizartinib (B1680412) (AC220) | FLT3-ITD | 1.1[10][11] | KIT, PDGFRα, PDGFRβ, RET, CSF-1R (>10-fold less selective)[11] |
| FLT3-WT | 4.2[10][11] | ||
| Crenolanib (B1684632) | FLT3 | ~2 (WT & ITD)[12] | PDGFR[12] |
| FLT3-D835Y | 8.8[13] | ||
| Gilteritinib (ASP2215) | FLT3 | 7.87 (in MOLM-14 cells)[14] | AXL[14] |
| Sorafenib (B1663141) | FLT3-ITD | 210 nM (in Ba/F3-D835Y)[3] | VEGFR, PDGFR, KIT[3] |
| Sunitinib (B231) | FLT3-ITD | 50[15] | VEGFR2 (80 nM), PDGFRβ (2 nM), KIT[15][16] |
| FLT3-WT | 250[15] |
| | FLT3-D835 | 30[15] | |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Cellular Activity in FLT3-Mutant Cell Lines
The efficacy of a kinase inhibitor is also assessed by its ability to inhibit cellular processes, such as autophosphorylation of the target kinase and cell proliferation. AKN-028 has been shown to cause a dose-dependent inhibition of FLT3 autophosphorylation and is cytotoxic to AML cell lines.[4] In the FLT3-ITD positive AML cell line MV4-11, AKN-028 induces apoptosis through the activation of caspase 3.[4] A study on primary AML samples showed a mean IC50 of 1 µM for the cytotoxic response to AKN-028.[4]
Table 2: Cellular Activity of FLT3 Inhibitors in FLT3-Mutant Cell Lines
| Inhibitor | Cell Line | FLT3 Mutation | Proliferation Inhibition (IC50, nM) | FLT3 Autophosphorylation Inhibition (IC50, nM) |
|---|---|---|---|---|
| AKN-028 | Primary AML Samples | Various | ~1000 [4][5] | Dose-dependent inhibition [4] |
| Midostaurin | MOLM-14 | FLT3-ITD | 10.12[14] | - |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 0.56[10] | 1.1[10][11] |
| RS4;11 | FLT3-WT | - | 4.2[10][11] | |
| Crenolanib | Molm14 | FLT3-ITD | 7[13] | 1-3[13] |
| MV4-11 | FLT3-ITD | 8[13] | - | |
| Gilteritinib | MOLM-14 | FLT3-ITD | 7.87[14] | - |
| Sunitinib | MV4-11 | FLT3-ITD | 25[2] | 50[15] |
FLT3 Signaling Pathway
Upon binding of its ligand (FLT3L), the FLT3 receptor dimerizes and undergoes autophosphorylation, activating several downstream signaling pathways that are critical for cell survival and proliferation. These include the RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways.[1] In AML with FLT3 mutations, these pathways are constitutively active, leading to uncontrolled cell growth.
Caption: FLT3 signaling pathway and the inhibitory action of AKN-028.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Objective: To determine the in vitro IC50 value of an inhibitor against purified FLT3 kinase.
-
Materials:
-
Purified recombinant FLT3 kinase
-
Kinase substrate (e.g., poly-Glu,Tyr 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitor (e.g., AKN-028) serially diluted
-
Kinase assay buffer
-
96-well plates
-
-
Procedure:
-
Add the kinase, substrate, and test inhibitor at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by plotting the data.
-
Cellular FLT3 Autophosphorylation Assay (Western Blot)
This assay measures the inhibition of FLT3 autophosphorylation in a cellular context.
-
Objective: To determine the potency of an inhibitor in blocking FLT3 signaling within intact cells.
-
Materials:
-
FLT3-dependent cell line (e.g., MV4-11, which harbors a FLT3-ITD mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total-FLT3
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
-
-
Procedure:
-
Seed MV4-11 cells in a multi-well plate and culture overnight.
-
Treat the cells with serially diluted concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-FLT3 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of FLT3 phosphorylation and calculate the IC50 value.
-
Cell Viability/Cytotoxicity Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)
This assay is used to determine the cytotoxic effect of a compound on cancer cells.
-
Objective: To measure the dose-dependent cytotoxic response of AML cells to an inhibitor.
-
Materials:
-
AML cell line (e.g., MV4-11) or primary patient-derived AML cells
-
Cell culture medium
-
Test inhibitor (serially diluted)
-
96-well plates
-
Fluorescein diacetate (FDA)
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add FDA to the wells. FDA is hydrolyzed by esterases in viable cells to produce fluorescein, which is fluorescent.
-
Measure the fluorescence using a fluorometer. The fluorescence intensity is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.
-
Workflow for Assessing FLT3 Inhibitor Specificity
The following diagram illustrates a typical workflow for characterizing a novel FLT3 inhibitor.
Caption: A streamlined workflow for FLT3 inhibitor characterization.
Conclusion
AKN-028 is a potent FLT3 inhibitor with an in vitro IC50 value of 6 nM.[4][5] Its specificity profile indicates additional activity against KIT.[4][6] When compared to other FLT3 inhibitors, AKN-028 demonstrates strong biochemical potency, comparable to second-generation inhibitors like crenolanib and gilteritinib. While multi-kinase inhibitors like midostaurin and sunitinib have broader activity profiles, more selective inhibitors like quizartinib and AKN-028 may offer advantages in terms of reduced off-target effects. The cellular activity of AKN-028 in AML cell lines, including its ability to induce apoptosis, further supports its potential as a therapeutic agent.[4] The provided experimental protocols offer a framework for the continued evaluation and comparison of AKN-028 and other emerging FLT3 inhibitors. These assessments are crucial for the development of more effective and targeted therapies for AML.
References
- 1. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia [uu.diva-portal.org]
- 6. AKN-028 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of AKN-028 Acetate: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of AKN-028 acetate (B1210297), a potent tyrosine kinase inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance. Given that AKN-028 acetate is an active pharmacological agent with cytotoxic properties, all materials that have come into contact with it must be treated as hazardous waste.[1][2][3]
Core Disposal Principles
The paramount principle for managing waste generated from this compound is to prevent exposure and environmental contamination. All waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be handled as hazardous chemical waste.[2] It is crucial to consult your institution's specific protocols and the Safety Data Sheet (SDS) for any additional requirements. Under no circumstances should hazardous waste be disposed of down the drain or in regular trash.[1][2]
A summary of waste streams and their recommended disposal methods is presented below:
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container.[2] |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, puncture-proof, and clearly labeled hazardous waste container.[2][4] |
| Solutions Containing this compound | Collect in a sealed, leak-proof hazardous waste container that is properly labeled.[2] |
| Contaminated Personal Protective Equipment (PPE) | Dispose of in a designated hazardous waste container, typically a yellow or purple bag/bin for cytotoxic waste.[3][5] |
Step-by-Step Disposal Protocol
Researchers must follow these steps to ensure the safe disposal of this compound and associated waste:
-
Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[2] This includes unused compounds, solutions, and contaminated consumables.
-
Containment:
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.[2] Sharps should be placed in a puncture-proof sharps container.[4][5]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and sealable container.
-
-
Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of accumulation should also be clearly marked.[2]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[2]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of the cleaning materials as hazardous waste.[2]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not attempt to dispose of this waste through standard municipal channels.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling cytotoxic waste involves chemical deactivation or incineration.[4] The specific method will be determined by the licensed waste disposal facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
